molecular formula CH6ClN B077046 Methylamine-d5 CAS No. 14779-55-6

Methylamine-d5

Cat. No. B077046
CAS RN: 14779-55-6
M. Wt: 36.088 g/mol
InChI Key: NQMRYBIKMRVZLB-MIOFBDNISA-N
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Description

Synthesis Analysis

Methylamines, including monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA), are typically synthesized from methanol and ammonia over a dehydration catalyst, such as silica alumina. The process has evolved to favor DMA production due to market demand, leading to the development of highly selective zeolite-based catalysts (Corbin, Schwarz, & Sonnichsen, 1997). Additionally, the synthesis of methylamines from carbon dioxide, hydrogen, and ammonia over Cu/Al2O3 catalysts highlights the influence of reaction conditions on product distribution (Gredig, Koeppel, & Baiker, 1996).

Molecular Structure Analysis

The molecular structure of methylamines has been studied extensively, revealing the impact of the methyl group on stabilizing specific DNA structures. For instance, methylation of cytosine at the C5 position is associated with the stabilization of the Z-DNA structure through hydrophobic bonding, demonstrating the subtle yet significant effects of methyl groups on molecular interactions (Fujii et al., 1982).

Chemical Reactions and Properties

Methylamine participates in various chemical reactions, displaying remarkable versatility. Its reactivity has been studied in contexts such as the synthesis of complex organic compounds, highlighting the role of methylamine in facilitating bond formations and transitions. The interactions and stability of methylamine in different environments, such as hydration clusters, provide insights into its behavior in biological and industrial systems (Lv et al., 2015).

Physical Properties Analysis

The physical properties of methylamine, including its structure in liquid states and mixtures, have been elucidated through molecular dynamics simulations. These studies reveal the complex local environments and hydrogen bonding patterns in liquids containing methylamine, contributing to our understanding of its solubility, volatility, and interaction with water (Kusalik, Bergman, & Laaksonen, 2000).

Scientific Research Applications

  • Stability and Structural Characteristics of Methylamine : Investigated the structure and stability of methylamine hydration clusters, which is important for understanding its form mechanism in organisms and the hydration structures of larger molecules containing amino functional groups (Lv, Liu, Huang, Feng, Jiang, & Huang, 2015).

  • Methylamine in Anti-Perspirants : Studied the release and environmental impact of decamethylcyclopentasiloxane (D5), used in personal care products, which indicates the potential environmental effects of such chemicals (Gouin, van Egmond, Sparham, Hastie, & Chowdhury, 2013).

  • Methylamine and Dopamine Interactions in Chickens : Explored the effect of methylamine on feeding behavior in chickens, suggesting interactions between methylamine and the dopaminergic system via D1 and D2 receptors (Mahzouni, Zendehdel, Babapour, & Charkhkar, 2016).

  • Methylamine in Human Urine : Methylamine is found in human urine and plays a role in central nervous system disturbances during renal and hepatic disease and in general toxicity caused by oxidative stress. This study provided data on daily urinary excretion of methylamine in healthy volunteers and investigated various food substances as potential dietary sources (Mitchell & Zhang, 2001).

  • Carbaryl Degradation by Pseudomonas : Detailed how Pseudomonas sp. strain C5pp uses carbaryl as a carbon and nitrogen source, with a focus on the metabolism of methylamine as part of the degradation process, thereby maintaining ecological balance through biogeochemical cycles (Kamini, Sharma, Punekar, & Phale, 2018).

  • Methylamine Metabolism and Excretion in Rats : This study examined the sources and disposition of methylamines in rats, providing insights into the metabolic balance and the handling of methylamines which can be relevant for understanding similar processes in humans (Smith, Wishnok, & Deen, 1994).

Safety And Hazards

Methylamine-d5 is classified as Acute Tox. 3 Inhalation, Eye Dam. 1, Flam. Gas 1A, Press. Gas Liquefied gas, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system . Inhalation of methylamine vapors can cause irritation of the nose and throat, violent sneezing, burning sensation of the throat, coughing, constriction of the larynx, difficulty in breathing, pulmonary congestion, and edema of the lungs .

Future Directions

Methylamine-d5 is a stable isotope of Methylamine and is used in various stages of the preparation of different drug substances . Its future directions could involve its use in the synthesis of polyureas that exclude the use of isocyanates .

properties

IUPAC Name

N,N,1,1,1-pentadeuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-OMNVKBNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933210
Record name (~2~H_3_)Methan(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

36.088 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamine-d5

CAS RN

14779-55-6
Record name (2H6)Methylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_3_)Methan(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H6]methylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Krȩglewski, D Stryjewski, H Dreizler - Journal of Molecular Spectroscopy, 1990 - Elsevier
The spectrum of CD 3 ND 2 has been reinvestigated in the 8–36-GHz region using MWFT spectrometers. The nuclear quadrupole hyperfine splittings have been analyzed using a new …
Number of citations: 17 www.sciencedirect.com
M Krȩglewski, W Jäger, H Dreizler - Journal of Molecular Spectroscopy, 1990 - Elsevier
The rotational spectrum of CD 3 NH 2 has been measured in the 26–41 GHz region using a Stark spectrometer and in the 26–36.5 GHz region using a microwave Fourier transform …
Number of citations: 11 www.sciencedirect.com
BH Kwant - Journal of Labelled Compounds and …, 1980 - Wiley Online Library
… -d13 (XXI) are easily prepared from ethyleneoxide-d4 (IX) and methylamine-d5 (XIX).” … Switzerland; methylamine-d5 from Merck Sharp & Oohme, Canada; ammonium-hexa-chloroiridate …
D Zeroka, JO Jensen - Journal of Molecular Structure: THEOCHEM, 1998 - Elsevier
… Table 6 Normal mode frequencies (in cm-‘) for methylamine-d5 [CDsNDI]. The experimental and theoretically computed values at the Hartree-Fock (HF) and Moller-Plesset (MP2) levels …
Number of citations: 63 www.sciencedirect.com
YG Smeyers, M Villa, E Ortiz - Journal of mathematical chemistry, 1995 - Springer
… That means that EE and AA transitions will have the same nuclear statistical weight in methylamine hs, and in methylamine d5 the EE transitions will be 3 / 2 times larger than the AA …
Number of citations: 8 link.springer.com
D Zeroka, JO Jensen… - International journal of …, 1999 - Wiley Online Library
The normal‐mode frequencies and the corresponding vibrational assignments of some isotopomers of isopropylamine are examined theoretically using the Gaussian 94 set of quantum …
Number of citations: 11 onlinelibrary.wiley.com
RA Torres, PA Baisden - Inorganic Chemistry, 1989 - ACS Publications
… Methylamine-d5 hydrochloride-rf was purchased from Aldrich Chemical Co. Hydroxylamine hydrochloride and hydrazine dihydrochloride were deuterated by repeated evaporationwith …
Number of citations: 6 pubs.acs.org
J Xiao - 2001 - search.proquest.com
The Raman spectra (3500 to 40 cm− 1) and infrared spectra (3500 to 60 cm− 1) in the fluid and solid phases of some organophosphorus compounds have been recorded. For all the …
Number of citations: 2 search.proquest.com
I Semashko - 2014 - stud.epsilon.slu.se
Fire is an important factor for biological diversity in boreal forests. According to the FSC requirements, annually around 5% of the clear-cut forest territory in Sweden should be burned. …
Number of citations: 1 stud.epsilon.slu.se
C Nai - 2014 - opus4.kobv.de
Black fungi are recently described microorganisms and amongst the most stress-tolerant eukaryotes currently known. They are a taxonomically diverse, but morphologically similar …
Number of citations: 5 opus4.kobv.de

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